Receptor Binding Affinity: W-54011 vs. Key C5aR Antagonists
W-54011 demonstrates high-affinity binding to the human C5a receptor (C5aR) with a Ki of 2.2 nM, as measured by displacement of 125I-labeled C5a from human neutrophils [1]. This affinity is superior to the peptidic antagonist PMX53 (IC50 = 20 nM in binding assays) and the competitive antagonist NDT 9513727 (IC50 = 11.6 nM for human recombinant C5aR) . While the clinical-stage antagonist Avacopan (CCX168) exhibits higher affinity (IC50 = 0.1 nM), W-54011 remains a benchmark non-peptide tool compound for preclinical C5aR research due to its well-characterized, robust, and commercially available profile . The 2.2 nM Ki value is a critical benchmark for researchers requiring potent C5aR blockade in vitro.
| Evidence Dimension | C5a receptor binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 2.2 nM |
| Comparator Or Baseline | PMX53 IC50 = 20 nM; NDT 9513727 IC50 = 11.6 nM; Avacopan (CCX168) IC50 = 0.1 nM |
| Quantified Difference | 9-fold higher affinity vs PMX53; 5.3-fold higher affinity vs NDT 9513727; 22-fold lower affinity vs Avacopan |
| Conditions | Human neutrophils (125I-C5a displacement) for W-54011 and PMX53; human recombinant C5aR for NDT 9513727 and Avacopan |
Why This Matters
The 2.2 nM Ki defines W-54011 as a high-potency reference antagonist for in vitro C5aR studies, enabling robust signal inhibition at low concentrations and serving as a comparator for novel C5aR-targeting agents.
- [1] Sumichika H, et al. Identification of a potent and orally active non-peptide C5a receptor antagonist. J Biol Chem. 2002 Dec 20;277(51):49403-7. doi: 10.1074/jbc.M209672200. View Source
